(4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone
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Overview
Description
(4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone is a complex organic compound that features a chloromethyl group attached to a phenyl ring, which is further connected to a 3,4-dihydroisoquinolin-2(1h)-yl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone typically involves multi-step organic reactions. One common method includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-(chloromethyl)benzaldehyde.
Formation of Intermediate: The 4-(chloromethyl)benzaldehyde undergoes a condensation reaction with 3,4-dihydroisoquinoline in the presence of a base such as sodium hydroxide to form the intermediate.
Final Product Formation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methylene group, resulting in the formation of (4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methane.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Methane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and synthetic analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways.
Comparison with Similar Compounds
(4-(Bromomethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone: Similar structure but with a bromomethyl group instead of a chloromethyl group.
(4-(Methyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone: Lacks the halogen substituent, affecting its reactivity and applications.
(4-(Nitromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness: The presence of the chloromethyl group in (4-(Chloromethyl)phenyl)(3,4-dihydroisoquinolin-2(1h)-yl)methanone imparts unique reactivity, particularly in substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-11-13-5-7-15(8-6-13)17(20)19-10-9-14-3-1-2-4-16(14)12-19/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWOSHROZZKONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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